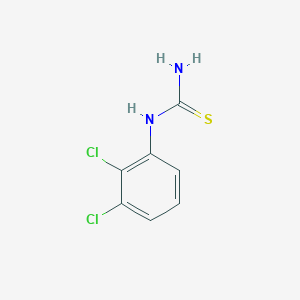
Hydroxyde de triméthylammonium 3-(trifluorométhyl)phényle
Vue d'ensemble
Description
3-(Trifluoromethyl)phenyltrimethylammonium Hydroxide is a clear colorless liquid . It is used as an intermediate in organic synthesis . It is also a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Molecular Structure Analysis
The molecular formula of 3-(Trifluoromethyl)phenyltrimethylammonium Hydroxide is C10H13F3N . The InChI Key is ZLBCBMSHZLXLQF-UHFFFAOYSA-N . The SMILES representation is CN+©C1=CC=CC(=C1)C(F)(F)F .Physical And Chemical Properties Analysis
The compound is a clear colorless liquid . Its molecular weight is 221.22 g/mol . The compound is extremely flammable .Applications De Recherche Scientifique
Réactions de transestérification
Le m-TFPTAH est utilisé dans les réactions de transestérification . La transestérification est une réaction chimique qui implique l'échange de motifs esters entre un ester et un alcool. Ce processus est couramment utilisé dans la production de biodiesel.
Intermédiaire en synthèse organique
Le m-TFPTAH sert d'intermédiaire en synthèse organique . La synthèse organique est une méthode de préparation de composés organiques. Il s'agit d'un processus crucial dans le développement de produits pharmaceutiques, de polymères et de nombreux autres produits chimiques.
Réactif biochimique
Le m-TFPTAH peut être utilisé comme réactif biochimique . Réactif bio
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be used as an intermediate in organic synthesis .
Mode of Action
It is primarily used in transesterification reactions . Transesterification is a chemical reaction that involves the exchange of an ester group with an alcohol.
Action Environment
The action, efficacy, and stability of m-TFPTAH can be influenced by various environmental factors. These may include the temperature and pH of the reaction environment, the presence of other compounds, and specific conditions of the biological system in which it is used. For instance, it is recommended to store the compound at a temperature between 0-10°C to avoid heat sensitivity .
Analyse Biochimique
Biochemical Properties
3-(Trifluoromethyl)phenyltrimethylammonium Hydroxide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as an inhibitor in certain enzymatic reactions, affecting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. The interaction between 3-(Trifluoromethyl)phenyltrimethylammonium Hydroxide and these enzymes involves binding to the active site, leading to a decrease in enzyme activity .
Cellular Effects
The effects of 3-(Trifluoromethyl)phenyltrimethylammonium Hydroxide on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(Trifluoromethyl)phenyltrimethylammonium Hydroxide has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 3-(Trifluoromethyl)phenyltrimethylammonium Hydroxide exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target. For example, 3-(Trifluoromethyl)phenyltrimethylammonium Hydroxide inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter .
Temporal Effects in Laboratory Settings
The effects of 3-(Trifluoromethyl)phenyltrimethylammonium Hydroxide change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but it can degrade over time, especially when exposed to light and moisture. Long-term studies have shown that 3-(Trifluoromethyl)phenyltrimethylammonium Hydroxide can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
In animal models, the effects of 3-(Trifluoromethyl)phenyltrimethylammonium Hydroxide vary with different dosages. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, 3-(Trifluoromethyl)phenyltrimethylammonium Hydroxide can lead to toxic effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where a specific dosage range results in maximal biological activity without adverse effects .
Metabolic Pathways
3-(Trifluoromethyl)phenyltrimethylammonium Hydroxide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can affect the levels of key metabolites, such as acetyl-CoA and NADH, by inhibiting enzymes involved in their production and utilization. These interactions can lead to changes in metabolic flux, impacting cellular energy production and biosynthetic processes .
Transport and Distribution
Within cells and tissues, 3-(Trifluoromethyl)phenyltrimethylammonium Hydroxide is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of 3-(Trifluoromethyl)phenyltrimethylammonium Hydroxide can influence its biological activity, with higher concentrations in specific tissues leading to more pronounced effects .
Subcellular Localization
The subcellular localization of 3-(Trifluoromethyl)phenyltrimethylammonium Hydroxide is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, 3-(Trifluoromethyl)phenyltrimethylammonium Hydroxide may accumulate in the mitochondria, where it can affect mitochondrial function and energy production. The localization of this compound within cells can determine its impact on cellular processes and overall biological activity .
Propriétés
IUPAC Name |
trimethyl-[3-(trifluoromethyl)phenyl]azanium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N.H2O/c1-14(2,3)9-6-4-5-8(7-9)10(11,12)13;/h4-7H,1-3H3;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPOZPZYPNVMHU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC(=C1)C(F)(F)F.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375340 | |
| Record name | N,N,N-Trimethyl-3-(trifluoromethyl)anilinium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68254-41-1 | |
| Record name | N,N,N-Trimethyl-3-(trifluoromethyl)anilinium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 68254-41-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2',4'-Difluoro-[1,1'-biphenyl]-3-amine](/img/structure/B1302712.png)



